1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and conditions required, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves examining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, its reactivity, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Biological Activity
A study by Nilov et al. (1995) presents the synthesis of 7,8-polymethylenepurine derivatives, highlighting their precursors' role in developing antiviral and antihypertensive agents. This research lays the groundwork for understanding the compound's potential in medicinal chemistry (Nilov et al., 1995).
Receptor Affinity and Molecular Studies
Zagórska et al. (2015) synthesized and evaluated a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotoninergic and dopaminergic receptors. Their findings contribute to the understanding of structure-activity relationships within this class of compounds, identifying potential leads for antidepressant and anxiolytic-like activities (Zagórska et al., 2015).
Pharmacological Evaluation
Another study by Zagórska et al. (2009) focuses on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, exploring their anxiolytic and antidepressant potential. The research sheds light on the therapeutic applications of these compounds, suggesting their efficacy in treating mood disorders (Zagórska et al., 2009).
Mesoionic Purinone Analogs
Coburn and Taylor (1982) discussed the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione. Their work contributes to the understanding of mesoionic compounds' chemical behavior and potential applications in developing new therapeutic agents (Coburn & Taylor, 1982).
Antiviral Activity
Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and evaluated their antiviral activity, providing insights into the design of new purine analogs with potential antiviral properties (Kim et al., 1978).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4,7-dimethyl-6-[2-(4-phenoxyanilino)ethyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-14-29-19-20(27(2)23(31)26-21(19)30)25-22(29)28(15)13-12-24-16-8-10-18(11-9-16)32-17-6-4-3-5-7-17/h3-11,14,24H,12-13H2,1-2H3,(H,26,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJXPMRLHHPBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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